RGX-104 is a first-in-class, orally bioavailable, small-molecule agonist of the nuclear receptor liver X receptor beta (LXRβ), also known as NR1H2 or LXR-b. [] It exhibits immunomodulatory activity and shows promise as an antineoplastic agent. [] RGX-104 plays a significant role in scientific research, specifically in the field of immunotherapy for cancer treatment. [, , , , ]
RGX-104 is a novel therapeutic compound designed to target and activate liver X receptor beta, a nuclear receptor involved in regulating lipid metabolism and immune responses. This compound is currently under investigation for its potential in cancer immunotherapy, particularly in enhancing T cell responses and reducing immune suppression within the tumor microenvironment. RGX-104 is classified as a selective agonist of liver X receptor beta, which plays a significant role in modulating the immune system's response to tumors.
RGX-104 was developed by Inspirna, a biotechnology company focused on advancing RNA-targeted therapies. The compound falls under the category of immunotherapeutic agents, specifically designed to modulate immune cell activity against cancer. It is classified as a small molecule drug that acts primarily through the activation of liver X receptor beta, influencing various immune processes.
The synthesis of RGX-104 involves several chemical reactions that facilitate the creation of the desired molecular structure. While specific synthetic pathways are proprietary, the general approach includes:
The synthesis must ensure high purity and yield, as impurities can affect biological activity and safety profiles during clinical trials. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically used to confirm the structure and purity of RGX-104.
RGX-104 has a well-defined molecular structure characterized by its specific functional groups that interact with liver X receptor beta. The compound's molecular formula, while not explicitly detailed in available literature, can be inferred based on its described interactions and biological activity.
The molecular structure can be visualized using computational chemistry software that models ligand-receptor interactions, providing insights into binding affinities and conformational dynamics.
RGX-104 undergoes various chemical reactions upon administration in biological systems:
The mechanism of action involves conformational changes in the liver X receptor beta upon ligand binding, leading to altered gene expression profiles that promote T cell activation and inhibit myeloid-derived suppressor cells.
RGX-104 activates liver X receptor beta, which plays a crucial role in regulating immune responses:
Clinical data from ongoing trials indicate that RGX-104 effectively promotes T cell activation in patients with advanced malignancies, contributing to improved anti-tumor immunity.
RGX-104 is primarily being explored for its applications in cancer therapy:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2